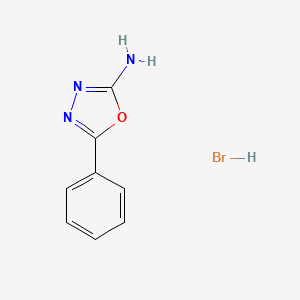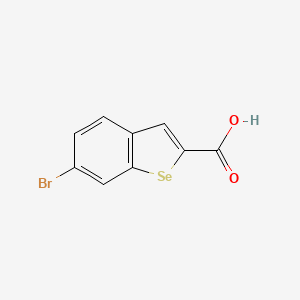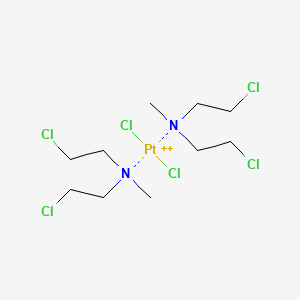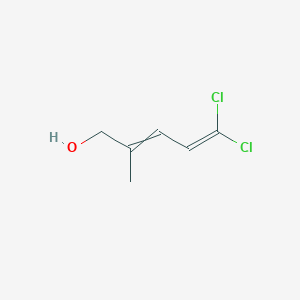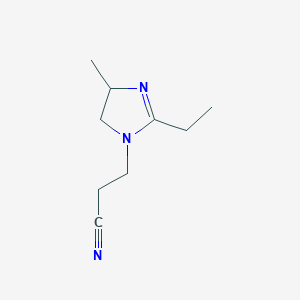
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propanenitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production of imidazole derivatives often involves scalable synthetic routes with decreased reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using a scalable synthetic route that reduces the number of reaction steps, paving the way for industrial-scale production .
化学反应分析
Types of Reactions
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization and oxidation reactions. Conditions such as mild temperatures and the presence of specific solvents can influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of amido-nitriles can lead to the formation of disubstituted imidazoles .
科学研究应用
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and functional materials.
作用机制
The mechanism of action of 3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, imidazole derivatives can inhibit certain enzymes, leading to antimicrobial and antifungal activities .
相似化合物的比较
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: This compound is similar in structure but lacks the ethyl and propanenitrile groups.
3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[(trans-4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl-2-oxo-1H-pyrrole-1-carboxamide: Another similar compound with different functional groups.
Uniqueness
3-(2-Ethyl-4-methyl-4,5-dihydro-1H-imidazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl and propanenitrile groups differentiates it from other imidazole derivatives and contributes to its specific applications and reactivity.
属性
CAS 编号 |
63297-35-8 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC 名称 |
3-(2-ethyl-4-methyl-4,5-dihydroimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H15N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h8H,3-4,6-7H2,1-2H3 |
InChI 键 |
LEQYIFUALGBICA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(CN1CCC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


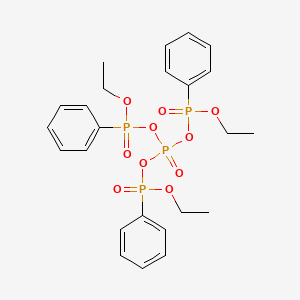
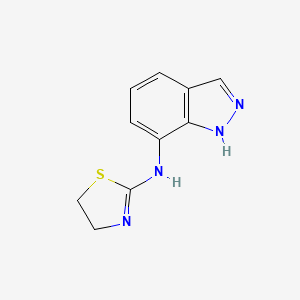


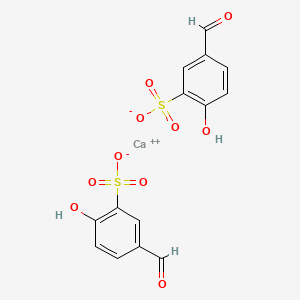
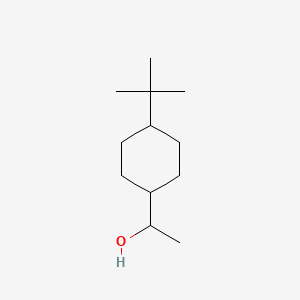
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
